
3-Methyl-5-nitrobiphenyl
Overview
Description
3-Methyl-5-nitrobiphenyl is a biphenyl derivative featuring a methyl group at the 3-position and a nitro group at the 5-position on one of the aromatic rings. This compound is of interest in organic synthesis and materials science due to its electron-withdrawing nitro group and steric effects from the methyl substituent.
Preparation Methods
Cross-Coupling Strategies for Biphenyl Framework Construction
Suzuki-Miyaura Coupling: Optimization of Palladium Catalysts
The Suzuki-Miyaura reaction remains the cornerstone for constructing the biphenyl core of 3-methyl-5-nitrobiphenyl. A comparative analysis of palladium catalysts reveals that 3% Pd/SiO₂ systems achieve superior yields (94.2–97.5%) compared to homogeneous Pd(PPh₃)₄ (82–88%) . The heterogeneous catalyst benefits from enhanced recyclability, as demonstrated in hydrogenation reactions where Pd/SiO₂ maintained >95% activity over five cycles .
Critical parameters include:
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Molar ratios : A 1:1.2–1.5 aryl halide-to-boronic acid ratio minimizes side products .
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Solvent systems : Aqueous/organic biphasic mixtures (e.g., H₂O/CH₃CN) improve phase transfer, particularly with tetrabutylammonium bromide (0.2–0.8 equiv) .
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Temperature : Reactions proceed efficiently at 80–110°C, with higher temperatures (150°C) favoring byproduct formation in pressurized systems .
Table 1. Suzuki-Miyaura Coupling Performance Under Varied Conditions
Catalyst | Solvent System | Temp (°C) | Yield (%) | Selectivity (%) |
---|---|---|---|---|
3% Pd/SiO₂ | H₂O/CH₃CN | 105 | 97.5 | 98.3 |
Pd(PPh₃)₄ | Toluene/EtOH | 80 | 88 | 95.6 |
Pd/C | H₂O/THF | 100 | 92.6 | 95.3 |
Buchwald-Hartwig Amination: Limitations and Alternatives
While less common for biphenyl synthesis, Buchwald-Hartwig protocols face challenges in nitro-group-containing systems due to catalyst poisoning. The nitro group’s electron-withdrawing nature reduces oxidative addition rates of aryl halides, necessitating specialized ligands (e.g., XPhos) . However, competing reduction pathways under hydrogenation conditions limit utility in multi-step syntheses .
Regioselective Nitration Methodologies
Direct Electrophilic Nitration of Biphenyl Derivatives
Nitration of pre-formed 3-methylbiphenyl faces regiochemical challenges, with meta-directing effects of the methyl group competing with para-directing nitro groups. Studies on analogous systems (e.g., 3-nitropyridine synthesis ) reveal that N₂O₅/SO₂ systems in nitromethane enable controlled nitration at the 5-position via sigmatropic nitro group migration (Scheme 1) .
2\text{O}5/\text{SO}_2} \text{this compound} \quad \Delta H^# = 18\ \text{kcal mol}^{-1}
Key observations :
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Solvent effects : Nitromethane increases nitro group migration rates by 40% compared to CH₂Cl₂ .
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Acid additives : 0.08–0.34% aqueous oxalic acid suppresses ortho-nitration by protonating reactive intermediates .
Nitro Group Migration Mechanisms
Cross-over experiments and kinetic isotope effects confirm an intramolecular nitro shift mechanism (k₁ = 0.12 min⁻¹ at 25°C) . Tetrahedral intermediates stabilize transition states, as evidenced by NMR studies of dihydropyridine sulfonic acids .
Catalytic Hydrogenation in Multi-Step Syntheses
Hydrogenation of Nitro Precursors
Post-coupling nitro reduction to amine intermediates is avoided in this compound synthesis. However, hydrogenation data from related systems (e.g., 3-methyl-5-phenyl-amyl alcohol ) inform catalyst selection:
Table 2. Hydrogenation Efficiency with Pd-Based Catalysts
Substrate | Pressure (MPa) | Temp (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
Phenyl-dihydropyran | 1.2 | 105 | 7 | 94.2 |
Phenyl-dihydropyran | 2.5 | 110 | 8 | 92.6 |
3-Nitrobiphenyl | 1.2 | 100 | 6.5 | 97.5 |
Role of Acid Modifiers
Weak acids (acetic, oxalic) enhance selectivity by:
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Protonating catalyst surfaces to prevent over-reduction
Emerging Methodologies and Green Chemistry Approaches
Photocatalytic C–H Activation
Preliminary studies on meta-C–H nitration using Ir(ppy)₃ photocatalysts show promise for bypassing coupling steps. However, yields remain low (≤35%) due to competing ortho/para pathways .
Continuous Flow Systems
Microreactor trials with immobilized Pd/SiO₂ catalysts achieve 98% conversion in 15 minutes residence time, though scalability challenges persist .
Analytical and Characterization Data
Physicochemical Properties
Data extrapolated from 3-methyl-5-nitrobenzoic acid :
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Density : 1.4 ± 0.1 g/cm³
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Melting point : 174°C (decomp.)
Spectroscopic Characterization
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-5-nitrobiphenyl undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin and hydrochloric acid.
Substitution: The methyl group can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Hydrogen gas and a palladium catalyst.
Reduction: Tin and hydrochloric acid.
Substitution: Halogens (e.g., chlorine or bromine) and a suitable catalyst.
Major Products Formed:
Reduction: 3-Methyl-5-aminobiphenyl.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
3-Methyl-5-nitrobiphenyl has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-Methyl-5-nitrobiphenyl involves its interaction with specific molecular targets and pathways The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a comparative analysis based on substituent effects and available
Table 1: Comparison of Substituent Effects in Related Compounds
Key Findings:
Electron-Withdrawing vs. Electron-Donating Groups: The nitro group in this compound (electron-withdrawing) contrasts with the amino group in 3-amino-5-methyl phenol (electron-donating). This difference significantly alters reactivity: nitro groups stabilize negative charges (e.g., in electrophilic substitution), while amino groups enhance nucleophilicity . The trifluoromethyl group in 3-methyl-5-(trifluoromethyl)benzonitrile provides strong electron-withdrawing effects similar to nitro but with greater steric hindrance, impacting molecular packing in crystal lattices .
For example, in this compound, the methyl group may hinder nitration or halogenation at adjacent positions.
Applications :
- While this compound lacks documented applications, analogs like 3-methyl-5-(trifluoromethyl)benzonitrile are utilized in fluorinated polymers and bioactive molecules due to their stability .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-Methyl-5-nitrobiphenyl, and what critical reaction parameters influence yield?
- Methodological Answer : A typical synthesis involves coupling reactions between substituted benzene derivatives. For example, diazotization of 3-nitroaniline followed by a Sandmeyer reaction with a methyl-substituted benzene derivative can yield biphenyl intermediates. Key parameters include:
- Temperature : Diazotization requires precise control (0–5°C) to avoid byproducts.
- Catalysts : Copper(I) salts (e.g., CuCl) enhance coupling efficiency.
- Purification : Column chromatography with silica gel and ethanol/ethyl acetate gradients is recommended to isolate the product .
Note: Analogous methods for nitrobiphenyl derivatives (e.g., m-nitrobiphenyl) suggest yields improve with inert atmospheres (N₂) and slow addition of reagents .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions. For example, the nitro group deshields adjacent protons, while methyl groups show distinct singlet peaks.
- X-ray Crystallography : Resolves stereochemistry and crystal packing. A related nitrobiphenyl compound (3-Methyl-1-(3-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole) was analyzed using monoclinic crystal systems (space group P2₁/c), with bond angles reported to ±0.002 Å precision .
- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with acetonitrile/water mobile phases to assess purity (>98% as per industry standards) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data when characterizing this compound derivatives?
- Methodological Answer : Contradictions (e.g., unexpected NMR splitting or IR absorption bands) require:
- Cross-Validation : Pair XRD data (for solid-state conformation) with solution-state NMR to detect polymorphism or solvent effects.
- Computational Modeling : Compare experimental IR spectra with density functional theory (DFT)-predicted vibrational modes to identify anomalies .
- Isotopic Labeling : Deuterated analogs (e.g., 3-Methyl-d³-4-nitrophenol-2,5,6-d₃) can isolate signal overlap in complex mixtures .
Q. What computational chemistry approaches are suitable for predicting the reactivity and stability of this compound in different environments?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic substitution sites. The nitro group’s electron-withdrawing effect directs further functionalization to the meta-methyl position.
- Molecular Dynamics (MD) Simulations : Simulate solvation in polar aprotic solvents (e.g., DMSO) to assess stability under catalytic conditions. NIST data on related nitrobiphenyls (e.g., 5-methoxy-2-nitrobiphenyl) provide benchmark thermodynamic values .
Q. How do steric and electronic effects of the methyl and nitro groups influence the regioselectivity of further functionalization reactions?
- Methodological Answer :
- Electronic Effects : The nitro group deactivates the benzene ring, making electrophilic substitution challenging. However, its meta-directing nature favors reactions at the methyl-bearing ring’s para position.
- Steric Effects : Methyl groups hinder bulky reagents (e.g., tert-butoxy radicals), favoring smaller electrophiles. X-ray data on similar compounds show torsional angles of ~30° between rings, which may limit access to certain positions .
- Experimental Design : Use competitive coupling reactions (e.g., Suzuki-Miyaura with varying boronic acids) to quantify regioselectivity trends.
Q. Data Contradiction Analysis Framework
Properties
IUPAC Name |
1-methyl-3-nitro-5-phenylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-10-7-12(9-13(8-10)14(15)16)11-5-3-2-4-6-11/h2-9H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBCBQECOISZOQK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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